molecular formula C31H26N2O4 B12474259 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-[4-(2-methylphenoxy)phenyl]benzamide

3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-[4-(2-methylphenoxy)phenyl]benzamide

Cat. No.: B12474259
M. Wt: 490.5 g/mol
InChI Key: QTNVTSHMPDUSLU-UHFFFAOYSA-N
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Description

3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-[4-(2-methylphenoxy)phenyl]benzamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a unique structure that includes a dioxooctahydro-ethenocyclopropa isoindole core, making it an interesting subject for chemical research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-[4-(2-methylphenoxy)phenyl]benzamide typically involves multiple steps, including the formation of the core structure and subsequent functionalization. Common synthetic routes may involve:

    Cyclization Reactions: Formation of the cyclopropa isoindole core through cyclization reactions.

    Functional Group Transformations: Introduction of the dioxo and etheno groups through oxidation and addition reactions.

    Amide Bond Formation: Coupling of the benzamide moiety with the core structure using reagents like carbodiimides or coupling agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-[4-(2-methylphenoxy)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: Introduction of additional oxygen-containing functional groups.

    Reduction: Conversion of carbonyl groups to alcohols or amines.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-[4-(2-methylphenoxy)phenyl]benzamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for drug development due to its unique structure and functional groups.

    Organic Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.

    Material Science: Possible applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-[4-(2-methylphenoxy)phenyl]benzamide would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-[4-(2-methylphenoxy)phenyl]benzamide is unique due to its complex structure, which includes multiple functional groups and a rigid core

Properties

Molecular Formula

C31H26N2O4

Molecular Weight

490.5 g/mol

IUPAC Name

3-(3,5-dioxo-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-en-4-yl)-N-[4-(2-methylphenoxy)phenyl]benzamide

InChI

InChI=1S/C31H26N2O4/c1-17-5-2-3-8-26(17)37-21-11-9-19(10-12-21)32-29(34)18-6-4-7-20(15-18)33-30(35)27-22-13-14-23(25-16-24(22)25)28(27)31(33)36/h2-15,22-25,27-28H,16H2,1H3,(H,32,34)

InChI Key

QTNVTSHMPDUSLU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OC2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)N4C(=O)C5C6C=CC(C5C4=O)C7C6C7

Origin of Product

United States

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